molecular formula C17H13F3N4O2S B2450888 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1327632-27-8

3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2450888
CAS No.: 1327632-27-8
M. Wt: 394.37
InChI Key: SPSBNMTWPGRXHT-UHFFFAOYSA-N
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Description

3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)11-3-1-4-12(7-11)21-16(25)24-8-10(9-24)15-22-14(23-26-15)13-5-2-6-27-13/h1-7,10H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSBNMTWPGRXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a novel synthetic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews recent findings related to the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H16F3N3O2SC_{18}H_{16}F_3N_3O_2S, with a molecular weight of approximately 395.4 g/mol. The structure features a thiophene ring, an oxadiazole moiety, and an azetidine carboxamide group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Recent studies have shown that derivatives of oxadiazoles can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance:

  • Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in cancer cell lines. This suggests that it may promote programmed cell death in malignant cells .
  • Enzyme Inhibition : It exhibits inhibitory activity against enzymes like EGFR and Src kinase, which are crucial for tumor growth and metastasis. The IC50 values for these targets are reported to be in the low micromolar range, indicating potent inhibitory effects .

Anticancer Activity

Table 1 summarizes the antiproliferative effects of the compound against various cancer cell lines:

Cell LineIC50 (µM)% Inhibition
MDA-MB-468 (Breast)0.6790.47
HCT-116 (Colon)0.8081.58
PC-3 (Prostate)0.8784.32
K-562 (Leukemia)0.9584.83

These values indicate that the compound exhibits significant antiproliferative activity across multiple cancer types, outperforming some standard chemotherapeutics .

Mechanistic Studies

Molecular docking studies have provided insights into the binding affinities of the compound with its target proteins. For example, it shows strong hydrophobic interactions with amino acid residues in the active sites of EGFR and Src kinase, which may explain its inhibitory potency .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Xenograft Models : In a study using xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment .
  • Synergistic Effects : When combined with existing chemotherapeutics like doxorubicin, the compound demonstrated synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of traditional drugs .

Q & A

Basic Question: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound involves multistep reactions, typically starting with the preparation of the 1,2,4-oxadiazole core, followed by azetidine ring formation and coupling with the trifluoromethylphenyl group. Key steps include:

  • Oxadiazole Formation: Cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes under reflux (e.g., in ethanol or DMF) .

  • Azetidine Functionalization: Ring-opening reactions or carboxamide coupling using activating agents like EDCI/HOBt .

  • Optimization Parameters:

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature80–100°C (oxadiazole step)Higher yields but risk of side products
    Reaction Time4–6 hours (carboxamide coupling)Prolonged time increases purity but may degrade sensitive groups
    SolventDMF or THF (for polar intermediates)Polarity affects reaction kinetics

Critical analytical techniques (NMR, HPLC-MS) are required to monitor intermediates and final product purity .

Basic Question: How can researchers confirm the structural identity of this compound?

Methodological Answer:
A combination of spectroscopic and computational methods is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the azetidine ring (~δ 3.5–4.5 ppm) and thiophene/trifluoromethylphenyl groups .
    • ¹³C NMR: Confirm oxadiazole (C=N~160 ppm) and carboxamide (C=O~170 ppm) signals .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereochemistry and confirms azetidine ring conformation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:
SAR studies should systematically modify substituents while retaining core pharmacophores:

  • Target Modifications:

    Structural RegionExample ModificationsBiological Impact
    Thiophene ringReplace with furan or phenylAlters π-π stacking and solubility
    Oxadiazole coreSubstitute with 1,3,4-thiadiazoleImpacts metabolic stability
    Trifluoromethyl groupReplace with Cl or CF₂HModulates lipophilicity and target binding

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. Molecular docking can predict binding modes to targets like kinase domains .

Advanced Question: How should researchers address contradictory biological data across studies?

Methodological Answer:
Contradictions often arise from impurities or assay variability. Mitigation strategies include:

  • Reproducibility Checks:
    • Validate synthesis protocols (e.g., ≥95% purity via HPLC) .
    • Re-test biological activity in orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Data Normalization:
    • Use internal controls (e.g., reference inhibitors) to standardize results across labs .
  • Metabolite Screening: LC-MS/MS to rule out off-target effects from degradation products .

Advanced Question: What computational methods are recommended for predicting metabolic stability?

Methodological Answer:

  • In Silico Tools:
    • CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., oxadiazole ring) .
    • Molecular Dynamics (MD): Simulate interactions with metabolic enzymes (e.g., CYP3A4) to assess stability .
  • Experimental Validation:
    • Microsomal incubation assays (human liver microsomes) with LC-MS/MS metabolite profiling .

Advanced Question: How can researchers resolve conflicting crystallography and NMR data for the azetidine ring conformation?

Methodological Answer:

  • Variable-Temperature NMR: Probe ring puckering dynamics (e.g., coalescence of proton signals at low temps) .
  • DFT Calculations: Compare energy-minimized conformers with experimental data .
  • Synchrotron Crystallography: High-resolution X-ray data (≤1.0 Å) resolves subtle conformational differences .

Basic Question: What are recommended protocols for preliminary biological screening?

Methodological Answer:

  • Target Prioritization: Focus on kinases, GPCRs, or ion channels based on structural analogs (e.g., oxadiazole-containing kinase inhibitors) .

  • Assay Types:

    AssayProtocol
    CytotoxicityMTT assay (IC₅₀ in cancer cell lines)
    Enzyme InhibitionFluorescence-based kinase assays (e.g., ADP-Glo™)
    SolubilityShake-flask method in PBS (pH 7.4)

Advanced Question: How can isotopic labeling aid in studying this compound’s mechanism of action?

Methodological Answer:

  • ¹⁹F NMR Labeling: Track the trifluoromethyl group in cellular uptake studies .
  • ¹⁴C/³H Radiolabeling: Quantify biodistribution and metabolite formation in vivo .
  • Stable Isotopes (¹³C, ¹⁵N): Use in MS imaging to map tissue penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.